![molecular formula C13H14BF3KNO2 B1324452 Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate CAS No. 945493-51-6](/img/structure/B1324452.png)
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate
Overview
Description
Potassium trifluoroborates are a class of compounds widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They are generally characterized by a potassium cation (K+) and a trifluoroborate anion (BF3-) attached to an organic group . The specific compound you mentioned seems to have an indole ring structure with a tert-butoxycarbonyl (Boc) protecting group .
Molecular Structure Analysis
Potassium trifluoroborates typically have a tetrahedral geometry around the boron atom . The specific structure of the compound you mentioned would also include an indole ring and a Boc group .Chemical Reactions Analysis
Potassium trifluoroborates are commonly used in Suzuki-Miyaura cross-coupling reactions . They can react with various types of organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds .Physical And Chemical Properties Analysis
Potassium trifluoroborates are generally solid at room temperature . They are slightly soluble in water . The specific physical and chemical properties of the compound you mentioned would depend on the nature of the indole ring and the Boc group .Scientific Research Applications
Suzuki-Miyaura Cross-Couplings
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate has been identified as an efficient building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Studies have shown that it can successfully couple with various aryl and hetaryl bromides, indicating its versatility and effectiveness in these reactions (Kassis, Bénéteau, Mérour, & Routier, 2009).
Structural Analysis
This compound has also been analyzed for its crystal structure. The asymmetric unit of the salt includes derivatized indolyltrifluoridoborate anions, potassium cations, and water molecules. This detailed structural analysis helps understand its reactivity and potential applications in various chemical processes (Berionni, Mayer, & Mayr, 2012).
Supramolecular Assemblies
In supramolecular chemistry, potassium [1-(tert-butoxycarbonyl)-1H-indole-2-yl]trifluoroborate plays a role in forming supramolecular salts in combination with other compounds like calixarenes and perfluorocarbons. These hybrid materials demonstrate the potential for creating complex molecular assemblies with specific properties (Gattuso et al., 2006).
Synthesis of N-Acyl Pyridinium-N-Aminides
This compound is also utilized in the synthesis of N-acyl pyridinium-N-aminides, which further contributes to the development of various organic compounds. Its involvement in these syntheses highlights its utility in complex organic reactions (Ball-Jones & Davies, 2019).
Selective Hydrogenation and Cross-Coupling
Potassium [1-(tert-butoxycarbonyl)-1H-indole-2-yl]trifluoroborate is involved in selective hydrogenation and cross-coupling reactions, demonstrating its role in creating specific chemical structures and bonds, further emphasizing its significance in organic synthesis (Molander & Wisniewski, 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BF3NO2.K/c1-13(2,3)20-12(19)18-10-7-5-4-6-9(10)8-11(18)14(15,16)17;/h4-8H,1-3H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRPASPOXMUTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BF3KNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635403 | |
Record name | Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium [1-(tert-Butoxycarbonyl)-1H-indole-2-yl]trifluoroborate | |
CAS RN |
945493-51-6 | |
Record name | Potassium [1-(tert-butoxycarbonyl)-1H-indol-2-yl](trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10635403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 945493-51-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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